

Comparative transcriptomic analysis of Monascus under high and low Rubropunctamine production

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Compound of Interest

Compound Name: *Rubropunctamine*

Cat. No.: *B1680260*

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A Comparative Guide to the Transcriptome of Monascus Under Varied **Rubropunctamine** Production Levels

This guide provides a comparative analysis of the transcriptomic landscapes of Monascus species under conditions favoring high and low production of **rubropunctamine**, a key red azaphilone pigment. The information presented is synthesized from multiple studies investigating the biosynthesis of Monascus pigments, offering insights for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Gene Expression

The following table summarizes the differential expression of key genes involved in or related to Monascus pigment biosynthesis under conditions promoting high versus low pigment production. These conditions include the addition of inducers like acetic acid, specific nitrogen sources, or environmental stressors.

Gene/Gene Cluster	Function	Expression under High Pigment Production	Reference
Pigment Biosynthesis Gene Cluster			
MpPKS5 (or homolog)	Polyketide Synthase	Upregulated	[1][2]
mppA	Acyltransferase	Upregulated	[1]
mppB	Acyl-CoA synthetase	Upregulated	[1][2]
mppC	Knoevenagel condensation cyclase	Upregulated	[3]
mppD	Dehydrogenase	Upregulated	[1][2]
mppE	FAD-dependent monooxygenase	Downregulated in some high pigment conditions	[3]
MpFasB (or homolog)	Fatty Acid Synthase β -subunit	Upregulated	[1][2]
Regulatory Genes			
mppR1	Zn(II)2Cys6 transcription factor	Downregulated in some high pigment conditions	[3]
mppR2	Ankyrin repeat-containing protein	Upregulated in some high pigment conditions	[1]
Primary Metabolism Genes			
Acetyl-CoA Synthetase	Precursor (Acetyl-CoA) synthesis	Upregulated	[1]
ATP-citrate lyase	Precursor (Acetyl-CoA) synthesis	Upregulated	[4]

Genes in TCA Cycle	Energy metabolism	Generally Downregulated	[1]
Genes in Fatty Acid Biosynthesis	Competing pathway for precursors	Generally Downregulated	[5]

Experimental Protocols

Fungal Strains and Culture Conditions

Monascus strains commonly used in these studies include *Monascus ruber* and *Monascus purpureus*. [1][6] For comparative analysis, strains are typically cultured under a control (low pigment production) and an experimental (high pigment production) condition.

Example of High Pigment Production Condition (Acetic Acid Induction):

- Strain: *Monascus ruber* CICC41233. [1]
- Control Medium: Standard fermentation medium.
- High Production Medium: Standard fermentation medium supplemented with acetic acid. [1]
- Culture: Liquid fermentation for a specified period (e.g., 6 days). [1]

Example of High Pigment Production Condition (Nitrogen Source Variation):

- Strain: *Monascus purpureus* M3103. [7]
- Low Production Medium: Fermentation medium with peptone as the nitrogen source. [7]
- High Production Medium: Fermentation medium with an inorganic nitrogen source such as ammonium chloride (NH₄Cl) or ammonium nitrate (NH₄NO₃). [7][8]

RNA Sequencing and Analysis

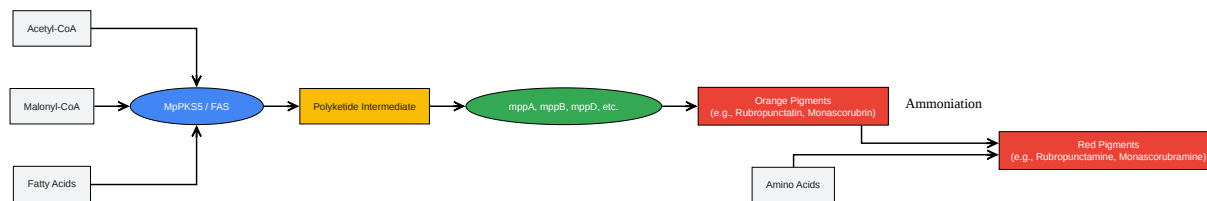
- RNA Extraction: Total RNA is extracted from mycelia using standard kits and protocols.
- Library Preparation: mRNA is enriched, fragmented, and used for cDNA synthesis. Sequencing adapters are ligated to the cDNA fragments.

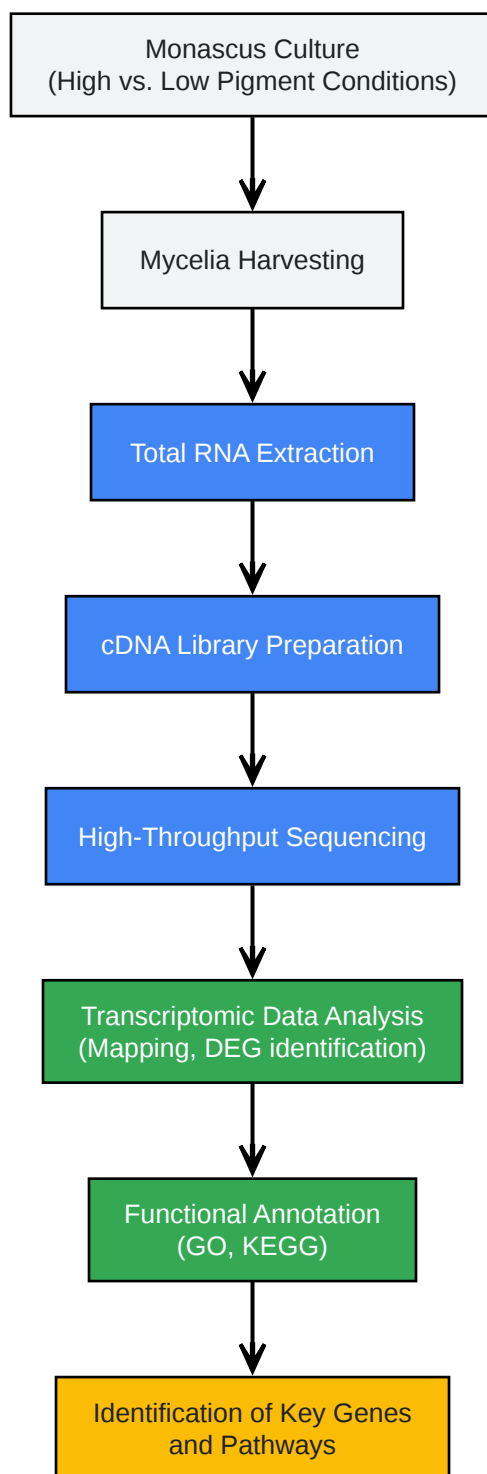
- Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina).
- Data Analysis:
 - Raw reads are filtered to remove low-quality reads and adapters.
 - Clean reads are mapped to a reference genome of the *Monascus* species.
 - Gene expression levels are quantified (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads).
 - Differentially Expressed Genes (DEGs) between high and low production conditions are identified.
 - Functional annotation and pathway enrichment analysis (e.g., GO and KEGG) are performed on the DEGs.

Metabolite Analysis

- Pigment Extraction: Pigments are extracted from the fermentation broth and mycelia using solvents like ethanol.[9]
- Quantification: The concentration of pigments is determined spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization





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